molecular formula C7H13Cl2N3O B1486012 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride CAS No. 2206824-00-0

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride

Cat. No.: B1486012
CAS No.: 2206824-00-0
M. Wt: 226.1 g/mol
InChI Key: MOVOBUAKNDKZBU-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction using cyclopropyl bromide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reactions are typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with temperature and pressure carefully regulated to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various alkyl halides and amines are used as reagents, with conditions varying based on the specific reaction.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions yield primary or secondary amines.

  • Substitution Products: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: This compound shares a similar oxadiazole ring structure but differs in the presence of a pyridinone group.

  • [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride: This compound has a similar cyclopropyl group but differs in the position of the amine group.

Uniqueness: 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c8-4-3-6-9-10-7(11-6)5-1-2-5;;/h5H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOBUAKNDKZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride
Reactant of Route 2
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride
Reactant of Route 3
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride
Reactant of Route 4
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride
Reactant of Route 5
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride
Reactant of Route 6
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-ethanamine dihydrochloride

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